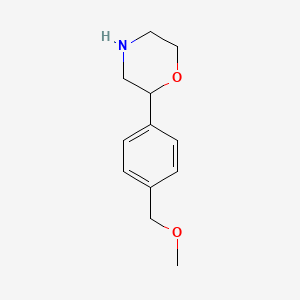
2-(4-(Methoxymethyl)phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Methoxymethyl)phenyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in a six-membered ring. This compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxymethyl)phenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 4-(Methoxymethyl)benzaldehyde with morpholine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple the phenyl ring with the morpholine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the preparation of intermediates, purification through column chromatography, and final crystallization to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Methoxymethyl)phenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group may yield 4-formylphenylmorpholine, while nitration of the phenyl ring can produce 2-(4-nitrophenyl)morpholine.
Applications De Recherche Scientifique
2-(4-(Methoxymethyl)phenyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmorpholine: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
4-Methoxyphenylmorpholine: Contains a methoxy group directly attached to the phenyl ring, differing in its electronic and steric effects.
Uniqueness
2-(4-(Methoxymethyl)phenyl)morpholine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[4-(methoxymethyl)phenyl]morpholine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-10-2-4-11(5-3-10)12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
Clé InChI |
VKBNAACKFWQENS-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



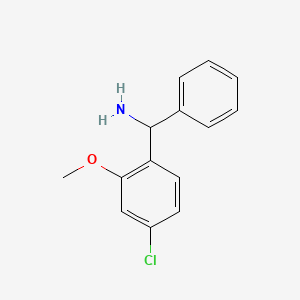
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
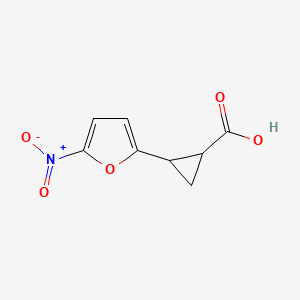
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
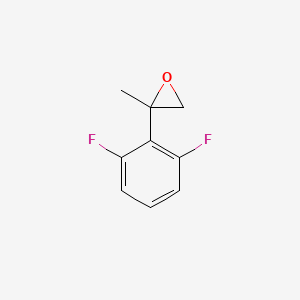
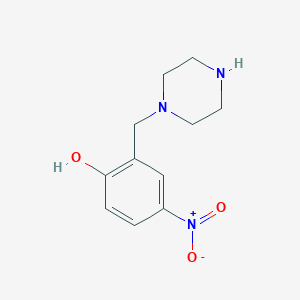
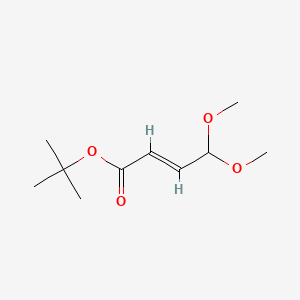
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)




